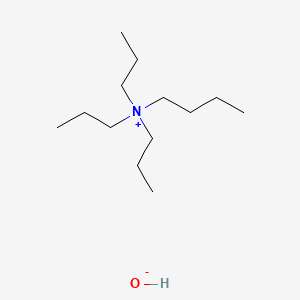
Ammonium, butyltripropyl-, hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, butyltripropyl-, hydroxide is a quaternary ammonium compound. Quaternary ammonium compounds are cationic substances with a structure that lies at the intersection of organic and inorganic chemistry. These compounds are known for their unique physicochemical properties and wide application potential .
Méthodes De Préparation
The preparation of ammonium, butyltripropyl-, hydroxide typically involves the reaction of butyltripropylammonium halides with a strong base such as potassium hydroxide. The process can be summarized as follows:
Mixing: Potassium hydroxide is blended with methanol.
Addition: The mixture is added to a solution of butyltripropylammonium halide in methanol.
Reaction: The mixture is stirred until precipitation occurs.
Filtration and Crystallization: The precipitate is filtered and crystallized to obtain the final product.
Analyse Des Réactions Chimiques
Ammonium, butyltripropyl-, hydroxide undergoes various chemical reactions, including:
Substitution Reactions: It can react with halides to form different quaternary ammonium salts.
Elimination Reactions: When heated with a base, it can undergo Hofmann elimination to form alkenes.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Applications De Recherche Scientifique
Ammonium, butyltripropyl-, hydroxide has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membranes due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties, particularly against biofilms on medical implants.
Industry: Utilized in the production of ionic liquids and electrolytes.
Mécanisme D'action
The mechanism of action of ammonium, butyltripropyl-, hydroxide involves its interaction with cell membranes. The compound disrupts the bacterial membrane through a combination of lipophilic and electrostatic adsorption at the water-membrane interface. This disruption leads to the leakage of cellular contents and eventual cell death .
Comparaison Avec Des Composés Similaires
Ammonium, butyltripropyl-, hydroxide can be compared with other quaternary ammonium compounds such as:
Tetrabutylammonium hydroxide: Similar in structure but with different alkyl groups.
Tetrapropylammonium hydroxide: Another quaternary ammonium compound with shorter alkyl chains.
Benzalkonium chloride: A widely used antimicrobial agent with a different functional group
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of quaternary ammonium compounds.
Propriétés
Numéro CAS |
63982-54-7 |
|---|---|
Formule moléculaire |
C13H31NO |
Poids moléculaire |
217.39 g/mol |
Nom IUPAC |
butyl(tripropyl)azanium;hydroxide |
InChI |
InChI=1S/C13H30N.H2O/c1-5-9-13-14(10-6-2,11-7-3)12-8-4;/h5-13H2,1-4H3;1H2/q+1;/p-1 |
Clé InChI |
OOXOYCKYWLCWLT-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+](CCC)(CCC)CCC.[OH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


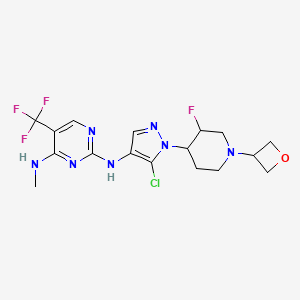
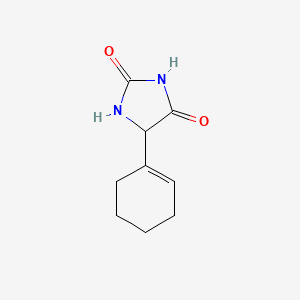
![1,3-Diphenylbenzo[f]chromen-4-ium tetrafluoroborate](/img/structure/B12818363.png)
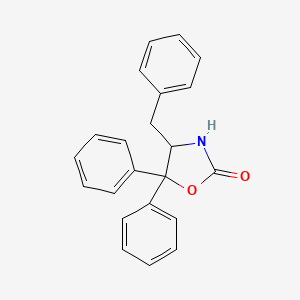

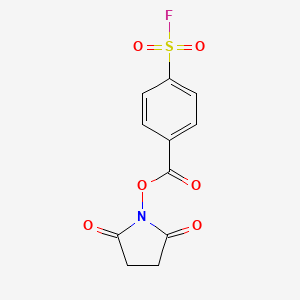
![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-yl)acetonitrile](/img/structure/B12818398.png)
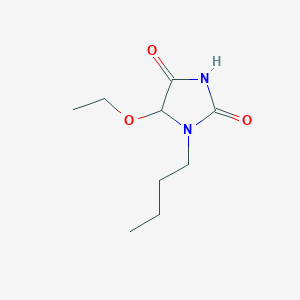
![Thieno[2,3-f]benzofuran-4,8-dione](/img/structure/B12818410.png)
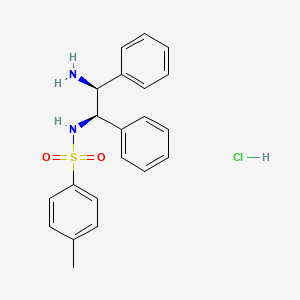
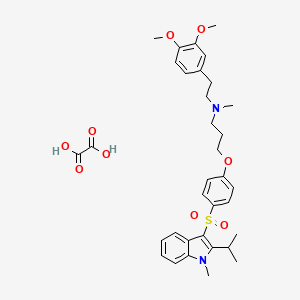


![6,7-Dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12818450.png)
